molecular formula C9H14N2O3S2 B2812922 2-((1-(Isopropylsulfonyl)azetidin-3-yl)oxy)thiazole CAS No. 1797571-80-2

2-((1-(Isopropylsulfonyl)azetidin-3-yl)oxy)thiazole

Cat. No. B2812922
M. Wt: 262.34
InChI Key: OGEHMEGGHDDVFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(Isopropylsulfonyl)azetidin-3-yl)oxy)thiazole is a chemical compound that belongs to the class of azetidines and thiazoles. It is a synthetic molecule that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Azetidinones, including derivatives similar to 2-((1-(Isopropylsulfonyl)azetidin-3-yl)oxy)thiazole, have been synthesized and evaluated for their potential as antitubercular agents (Parikh et al., 2000).
  • Research on azetidinone and thiazolidinone derivatives, which are structurally related to the compound , has shown promising antimicrobial activity against various bacteria and fungi (Gilani et al., 2016).

Antibacterial and Insecticidal Properties

  • Azetidinone derivatives have shown effective antibacterial properties against both Gram-positive and Gram-negative bacteria (Desai et al., 2008).
  • Some azetidinone compounds also exhibit potent insecticidal activity, suggesting potential agricultural applications (Singh et al., 2006).

Potential in Cancer Treatment

  • Certain azetidinone analogs have demonstrated significant anticancer activity against various cancer cell lines, indicating their potential as novel cancer therapeutics (Hussein et al., 2020).
  • The structural similarity of these compounds to 2-((1-(Isopropylsulfonyl)azetidin-3-yl)oxy)thiazole suggests a possible avenue for cancer drug development.

properties

IUPAC Name

2-(1-propan-2-ylsulfonylazetidin-3-yl)oxy-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3S2/c1-7(2)16(12,13)11-5-8(6-11)14-9-10-3-4-15-9/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGEHMEGGHDDVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)N1CC(C1)OC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(Isopropylsulfonyl)azetidin-3-yl)oxy)thiazole

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